REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].FC(F)(F)S(O[CH2:21][C:22]([F:25])([F:24])[F:23])(=O)=O>>[CH3:1][N:2]([CH2:21][C:22]([F:25])([F:24])[F:23])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CNC1=CC=CC=C1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OCC(F)(F)F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
105 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Fluorinated light-absorbing electron donors were prepared
|
Type
|
CUSTOM
|
Details
|
Into a flask were placed
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched by addition of 100 mL of water
|
Type
|
EXTRACTION
|
Details
|
The water solution was extracted with diethyl ether (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Ether was removed under vacuum
|
Type
|
DISTILLATION
|
Details
|
The organic liquid was distilled
|
Type
|
CUSTOM
|
Details
|
at 44-45° C.
|
Type
|
ALIQUOT
|
Details
|
The clear liquid was sampled
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC=CC=C1)CC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |